2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide
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Overview
Description
The compound 2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated aromatic ring, a hydroxypropan-2-yl group, and a piperidin-3-ylacetamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide involves multiple steps, including the formation of the core triazatricyclo structure, chlorination, and subsequent functionalization with hydroxypropan-2-yl and piperidin-3-ylacetamide groups. The reaction conditions typically involve the use of solvents such as dichloromethane, catalysts like palladium on carbon, and reagents including chlorinating agents and amines.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process would likely include automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition rates.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Properties
Molecular Formula |
C19H24ClN5O3S |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide |
InChI |
InChI=1S/C19H24ClN5O3S/c1-19(2,28)18-22-24(10-16(26)21-11-5-4-6-23(3)9-11)17(27)13-7-14-12(25(13)18)8-15(20)29-14/h7-8,11,28H,4-6,9-10H2,1-3H3,(H,21,26)/t11-/m1/s1 |
InChI Key |
AXAOJXUYQVCGBD-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC(=O)N[C@@H]4CCCN(C4)C)O |
Canonical SMILES |
CC(C)(C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC(=O)NC4CCCN(C4)C)O |
Origin of Product |
United States |
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